molecular formula C16H20N2O5S2 B2785250 N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide CAS No. 2415587-16-3

N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide

Cat. No. B2785250
CAS RN: 2415587-16-3
M. Wt: 384.47
InChI Key: UOKVMZALNJGWLS-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide, also known as BDDO, is a chemical compound that has shown promising results in scientific research applications. BDDO has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.

Mechanism of Action

N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide exerts its therapeutic effects through various mechanisms, including the inhibition of the PI3K/Akt/mTOR signaling pathway, the activation of the Nrf2/ARE signaling pathway, and the inhibition of the aggregation of amyloid-beta peptides. N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide has also been shown to enhance the efficacy of chemotherapy drugs by inhibiting the activity of P-glycoprotein, a drug efflux pump that reduces the intracellular concentration of chemotherapy drugs.
Biochemical and Physiological Effects
N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the inhibition of oxidative stress-induced damage, and the inhibition of amyloid-beta peptide aggregation. N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide has also been shown to enhance the efficacy of chemotherapy drugs by inhibiting the activity of P-glycoprotein.

Advantages and Limitations for Lab Experiments

N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide has several advantages for lab experiments, including its high purity and stability, and its ability to inhibit the activity of P-glycoprotein. However, N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide has limitations, including its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide research, including the development of more efficient synthesis methods, the evaluation of N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide's efficacy in animal models of various diseases, and the optimization of N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide's pharmacokinetic and pharmacodynamic properties. In addition, N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide's potential as a therapeutic agent for other diseases, such as diabetes and cardiovascular diseases, should be further explored.

Synthesis Methods

N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide has been synthesized using various methods, including the reaction of 3,4-methylenedioxyphenol with 6-hydroxy-1,4-dithiepane-6-carboxylic acid followed by the coupling with N-methyl-N-[(tert-butoxy)carbonyl]glycine. The resulting compound was then deprotected to obtain N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide. Another method involves the reaction of 3,4-methylenedioxyphenol with 6-hydroxy-1,4-dithiepane-6-carboxylic acid followed by the coupling with N-methyl-N-[(phenylmethoxy)carbonyl]glycine. The resulting compound was then deprotected to obtain N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide.

Scientific Research Applications

N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide has been shown to inhibit the growth of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy drugs. N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. In addition, N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide has been shown to protect dopaminergic neurons from oxidative stress-induced damage, which is implicated in the pathogenesis of Parkinson's disease.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5S2/c19-14(15(20)18-7-16(21)8-24-3-4-25-9-16)17-6-11-1-2-12-13(5-11)23-10-22-12/h1-2,5,21H,3-4,6-10H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKVMZALNJGWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(CS1)(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]ethanediamide

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